Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS No.: 941893-03-4
Cat. No.: VC6517025
Molecular Formula: C17H14FNO5S2
Molecular Weight: 395.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941893-03-4 |
|---|---|
| Molecular Formula | C17H14FNO5S2 |
| Molecular Weight | 395.42 |
| IUPAC Name | methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H14FNO5S2/c1-23-12-8-4-3-7-11(12)19-26(21,22)16-14-10(18)6-5-9-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
| Standard InChI Key | LBPBLGMOKOCMKP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Introduction
Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core, a sulfonamide group, and various substituents that contribute to its chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological profile.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its components.
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Molecular Weight: Approximately 357.39 g/mol.
Key Components
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Benzothiophene Core: Provides a stable framework for the molecule.
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Sulfonamide Group: Known for its role in various biological activities.
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Substituents: Include a fluorine atom and a methoxyphenyl group, which can affect the compound's reactivity and biological activity.
Synthesis and Characterization
The synthesis of methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Mechanism of Action
The compound is noted for its potential role as an inhibitor of the YAP/TAZ pathway, which is crucial for cellular proliferation and survival in cancer cells. Inhibition studies have shown that compounds targeting this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells.
Potential Applications
Research continues to explore its efficacy, safety profiles, and broader applications within therapeutic contexts, particularly in cancer treatment.
Chemical Reactions and Stability
Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may undergo various chemical reactions, each requiring specific reagents and conditions to optimize yield and selectivity. Mechanistic studies may involve kinetic analysis to understand reaction rates and intermediates.
Future Research Directions
Further studies are needed to fully explore the compound's pharmacological profile and to assess its safety and efficacy in various therapeutic contexts.
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